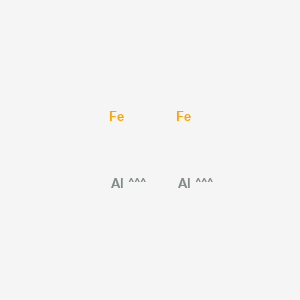
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- is a complex organic compound that belongs to the class of aromatic amines It features a benzenamine core substituted with a 5-iodo-2-benzothiazolyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the iodination of a benzothiazole derivative followed by coupling with a methyl-substituted benzenamine. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the benzothiazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with specific binding sites, while the iodine atom may play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(2-benzothiazolyl)-2-methyl-: Lacks the iodine atom, which may result in different reactivity and applications.
Benzenamine, 4-(5-chloro-2-benzothiazolyl)-2-methyl-: Substitution of iodine with chlorine can lead to variations in chemical properties and biological activity.
Benzenamine, 4-(5-bromo-2-benzothiazolyl)-2-methyl-: Bromine substitution offers different reactivity compared to iodine.
Uniqueness
The presence of the iodine atom in Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- makes it unique compared to its analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall behavior in chemical and biological systems.
Properties
CAS No. |
328087-42-9 |
|---|---|
Molecular Formula |
C14H11IN2S |
Molecular Weight |
366.22 g/mol |
IUPAC Name |
4-(5-iodo-1,3-benzothiazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H11IN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 |
InChI Key |
OVGMBEYWSDWUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
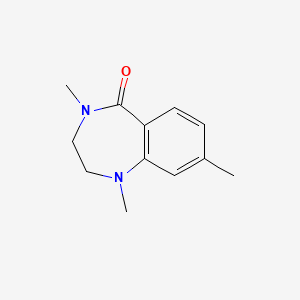

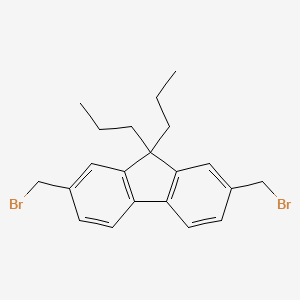
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
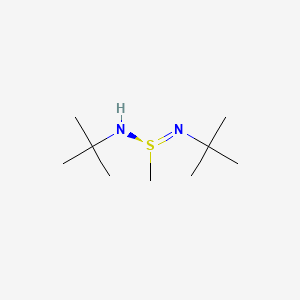
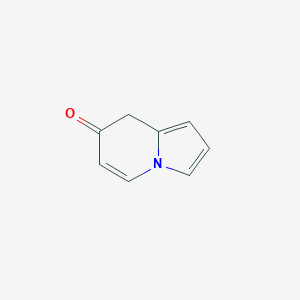

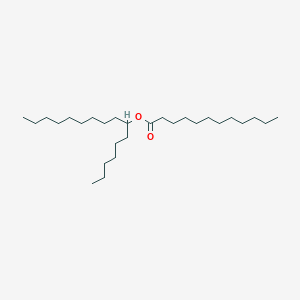
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
